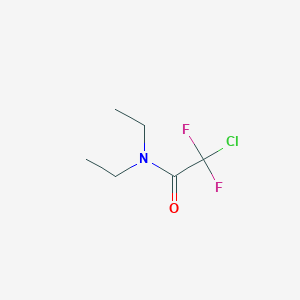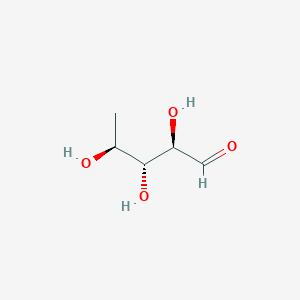
(2R,3R,4S)-2,3,4-Trihydroxypentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S)-2,3,4-Trihydroxypentanal is a chiral compound with the molecular formula C5H10O4 It is a pentose sugar derivative, specifically an aldotetrose, which contains three hydroxyl groups and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2,3,4-Trihydroxypentanal can be achieved through several methods. One common approach involves the oxidation of D-arabinose using mild oxidizing agents such as bromine water or nitric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure selective oxidation of the primary alcohol group to an aldehyde while preserving the stereochemistry of the molecule.
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes, such as the fermentation of specific microorganisms that can produce the compound from simple sugars. Enzymatic methods using oxidoreductases can also be employed to achieve high yields and purity.
化学反应分析
Types of Reactions
(2R,3R,4S)-2,3,4-Trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine or alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: (2R,3R,4S)-2,3,4-Trihydroxypentanoic acid.
Reduction: (2R,3R,4S)-2,3,4-Trihydroxypentanol.
Substitution: Various esters or ethers depending on the substituent introduced.
科学研究应用
(2R,3R,4S)-2,3,4-Trihydroxypentanal has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of various derivatives.
作用机制
The mechanism of action of (2R,3R,4S)-2,3,4-Trihydroxypentanal involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in enzymatic reactions where it acts as a substrate for oxidoreductases, leading to the formation of various metabolites. These metabolites can then enter different metabolic pathways, exerting their effects on cellular processes.
相似化合物的比较
Similar Compounds
(2R,3R,4S)-2,3,4-Trihydroxypentanehydroximic acid: Similar in structure but contains an additional hydroxylamine group.
(2R,3R,4S)-2,3,4-Trihydroxy-5-oxopentanal: Similar but with a ketone group instead of an aldehyde group.
Uniqueness
(2R,3R,4S)-2,3,4-Trihydroxypentanal is unique due to its specific stereochemistry and functional groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining its chiral integrity makes it valuable in the synthesis of complex molecules.
属性
分子式 |
C5H10O4 |
|---|---|
分子量 |
134.13 g/mol |
IUPAC 名称 |
(2R,3R,4S)-2,3,4-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5+/m0/s1 |
InChI 键 |
WDRISBUVHBMJEF-VAYJURFESA-N |
手性 SMILES |
C[C@@H]([C@H]([C@H](C=O)O)O)O |
规范 SMILES |
CC(C(C(C=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


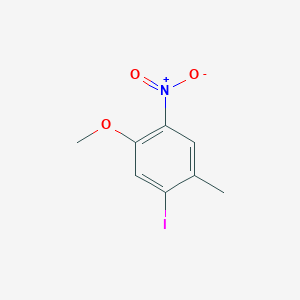

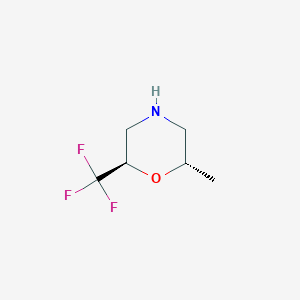
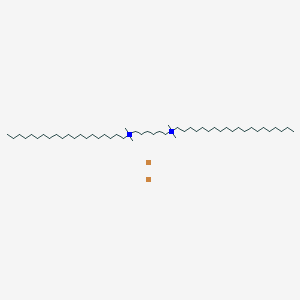

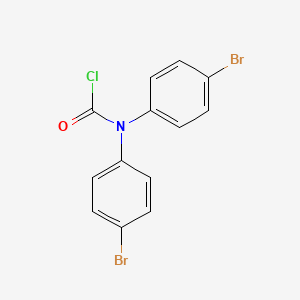

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)

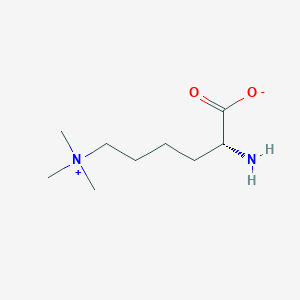

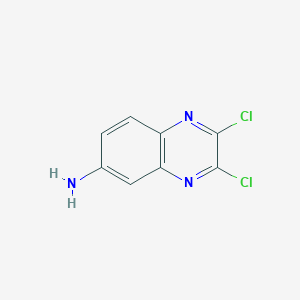
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
